molecular formula C13H8N2O2 B009645 Phenazine-1-carboxylic acid CAS No. 102646-59-3

Phenazine-1-carboxylic acid

Cat. No. B009645
M. Wt: 224.21 g/mol
InChI Key: JGCSKOVQDXEQHI-UHFFFAOYSA-N
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Description

Phenazine-1-carboxylic acid (PCA) is an antibiotic that can be used to protect crops against a broad spectrum of soil-borne fungal Pseudomonas spp . It is widely found in the metabolites of many microorganisms, such as Streptomyces and Pseudomonads . PCA is a biologically active substance with the ability to prevent and control crop diseases .


Synthesis Analysis

PCA is synthesized from the reaction of aniline and 2-bromo-3-nitro-benzoic acid. It is then esterified and reacted with hydrazine hydrate to afford phenazine-1-carboxylic hydrazine . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .


Molecular Structure Analysis

The molecular formula of PCA is C13H8N2O2 . The structures of PCA and its derivatives were characterized by 1H and 13C NMR spectroscopy, MS and single crystal X-ray diffraction .


Chemical Reactions Analysis

PCA is a biologically active substance with the ability to prevent and control crop diseases. It was certified as a pesticide by the Ministry of Agriculture of China in 2011 and was named “Shenzimycin” . The synthetic pathway of PCA and its derivatives in Pseudomonas chlororaphis was determined by gene clusters phz1 and phz2 in its genome .


Physical And Chemical Properties Analysis

PCA is a brown solid . It has high efficiency, low toxicity, and good environmental compatibility .

Scientific Research Applications

  • Cancer Therapy : PCA shows promising antitumor activity in prostate cancer cells by increasing reactive oxygen species production and inducing mitochondrial-related apoptosis. This suggests potential use in prostate cancer treatment (Karuppiah et al., 2016).

  • Antifungal Applications : PCA disrupts vesicular trafficking and autophagy in yeast, providing a complex defense mechanism against pathogenic fungi (Zhu et al., 2017). Additionally, derivatives of PCA with modified carboxyl groups have shown enhanced fungicidal activities against various plant pathogens (Xiong et al., 2017).

  • Medical and Antibacterial Effects : PCA has been evaluated for its medical antibacterial and antitumor effects, with research also focusing on its biosynthetic and chemosynthetic analogues (Zhu et al., 2019).

  • Environmental and Agricultural Applications : PCA-producing bacteria in wheat rhizospheres enhance the reactivity and mobility of iron minerals without affecting plant iron uptake, which could benefit soil health and prevent rice sheath blight (LeTourneau et al., 2019). Moreover, PCA is a safe and effective microbial pesticide that inhibits various fungal pathogens, making it a potential biochemical pesticide for plant diseases (Zhang Xue-hong, 2006).

  • Bioactive Compounds : PCA has been isolated from the cold-adapted yeast Glaciozyma antarctica PI12, indicating potential therapeutic applications (Rosandy & Khalid, 2020).

Safety And Hazards

PCA is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . It is advised to avoid breathing dust/fumes and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

PCA has significant inhibitory effects against many soil-borne fungal phytopathogens in agricultural application and has been registered in China as the fungicide against rice sheath blight . It is hoped that PCA, as bio-bactericides, can be applied to combat various plant diseases . The marine Pseudomonas derived PCA carries antagonistic activities against both aquacultural and agricultural pathogens, which broadens the application fields of PCA .

properties

IUPAC Name

phenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCSKOVQDXEQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1144-02-1 (hydrochloride salt)
Record name 1-Phenazinecarboxylic acid
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DSSTOX Substance ID

DTXSID30180026
Record name 1-Phenazinecarboxylic acid
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenazine-1-carboxylic acid

CAS RN

2538-68-3
Record name 1-Phenazinecarboxylic acid
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Record name 1-Phenazinecarboxylic acid
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Record name 1-Phenazinecarboxylic acid
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Record name Phenazine-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,860
Citations
DV Mavrodi, VN Ksenzenko, RF Bonsall… - Journal of …, 1998 - Am Soc Microbiol
… In this paper, we present organizational and functional analyses of the complete genetic locus for phenazine-1-carboxylic acid biosynthesis from P. fluorescens 2-79. Two new genes …
Number of citations: 349 journals.asm.org
Z Xiong, J Niu, H Liu, Z Xu, J Li, Q Wu - Bioorganic & Medicinal Chemistry …, 2017 - Elsevier
… higher fungicidal activities compounds and study the effects on fungicidal activities after changing the carboxyl group of PCA, we synthesized a series of Phenazine-1-carboxylic acid …
Number of citations: 40 www.sciencedirect.com
ME Levitch, ER Stadtman - Archives of Biochemistry and Biophysics, 1964 - Elsevier
… of phenazine-1-carboxylic acid. This is supported by the labeling data. It will be noted that the specific radioactivity of phenazine-1-carboxylic acid … in the phenazine-1-carboxylic acid is …
Number of citations: 72 www.sciencedirect.com
L Ye, H Zhang, H Xu, Q Zou, C Cheng, D Dong… - Bioorganic & medicinal …, 2010 - Elsevier
… In order to develop a new fungicide effective against this pathogen, a series of structurally diverse phenazine-1-carboxylic acid derivatives, 2a, 2b, 2c, 2d, 2e, 2f, 2g, 2h, 2i, 2j, and 2k, …
Number of citations: 34 www.sciencedirect.com
J Niu, J Chen, Z Xu, X Zhu, Q Wu, J Li - Bioorganic & medicinal chemistry …, 2016 - Elsevier
… phenazine-1-carboxylic acid-amino acid ester conjugates and the evaluation of phloem mobility of phenazine-1-carboxylic acid… a series of phenazine-1-carboxylic acid-amino acid ester …
Number of citations: 30 www.sciencedirect.com
M Chen, H Cao, H Peng, H Hu, W Wang, X Zhang - PLoS One, 2014 - journals.plos.org
… bacteriostatic and fungistatic activity than phenazine-1-carboxylic acid (PCA) toward some … that free PCA is converted to 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) by the …
Number of citations: 19 journals.plos.org
Y Wang, JC Wilks, T Danhorn, I Ramos… - Journal of …, 2011 - Am Soc Microbiol
… Here we report the ability of phenazine-1-carboxylic acid (PCA), a common phenazine made by all phenazine-producing pseudomonads, to help P. aeruginosa alleviate Fe(III) limitation …
Number of citations: 262 journals.asm.org
LS Thomashow, DM Weller, RF Bonsall… - Applied and …, 1990 - Am Soc Microbiol
Pseudomonas fluorescens 2-79 and P. aureofaciens 30-84 produce the antibiotic phenazine-1-carboxylic acid and suppress take-all, an important root disease of wheat caused by …
Number of citations: 668 journals.asm.org
KC Costa, LS Moskatel, LA Meirelles… - Journal of …, 2018 - Am Soc Microbiol
… Phenazine-1-carboxylic acid (PCA) is the precursor of all bacterially derived phenazines and is produced by Pseudomonas and Streptomyces spp.; consequently, PCA has been a …
Number of citations: 17 journals.asm.org
DV Mavrodi, OV Mavrodi, JA Parejko… - Applied and …, 2012 - Am Soc Microbiol
… and the accumulation of the broad-spectrum antibiotic phenazine-1-carboxylic acid (PCA) in the rhizosphere of wheat grown in the low-precipitation zone (<350 mm) of the Columbia …
Number of citations: 150 journals.asm.org

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